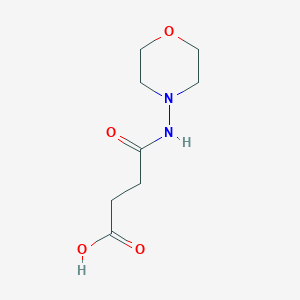
4-(Morpholin-4-ylamino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Morpholin-4-ylamino)-4-oxobutanoic acid is a chemical compound that features a morpholine ring attached to an amino group, which is further connected to a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholin-4-ylamino)-4-oxobutanoic acid typically involves the reaction of morpholine with a suitable precursor that contains the butanoic acid moiety. One common method involves the reaction of morpholine with 4-chlorobutyric acid under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Morpholin-4-ylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
4-(Morpholin-4-ylamino)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Morpholin-4-ylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- Morpholin-4-yl-acetic acid
- 4-Morpholin-4-yl-piperidine-1-carboxylic acid
- 2-(Morpholin-4-yl)acetic acid
Uniqueness
4-(Morpholin-4-ylamino)-4-oxobutanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a morpholine ring with an amino and oxo group attached to a butanoic acid moiety sets it apart from other similar compounds, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C8H14N2O4 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
4-(morpholin-4-ylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C8H14N2O4/c11-7(1-2-8(12)13)9-10-3-5-14-6-4-10/h1-6H2,(H,9,11)(H,12,13) |
InChI Key |
NJJCHSPOCMSGND-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1NC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















